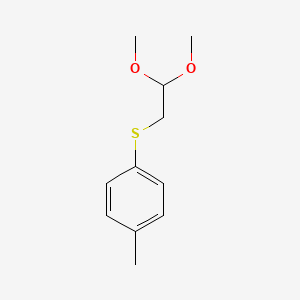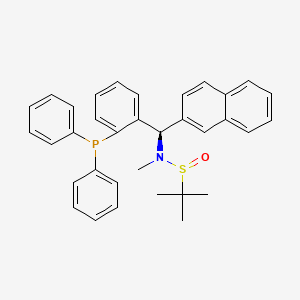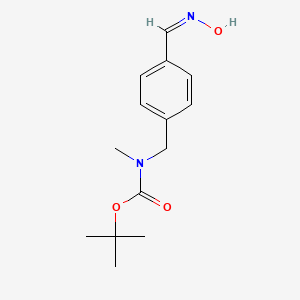
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one is an organic compound that features an oxetane ring, a thioether linkage, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one typically involves the formation of the oxetane ring, followed by the introduction of the thioether and p-tolyl groups. One possible synthetic route could involve the following steps:
Formation of Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a halohydrin or an epoxide.
Thioether Formation: The oxetane can be reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of p-Tolyl Group:
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and thioether linkage could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxetan-3-ylthio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Oxetan-3-ylthio)-1-(m-tolyl)ethan-1-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H14O2S/c1-9-2-4-10(5-3-9)12(13)8-15-11-6-14-7-11/h2-5,11H,6-8H2,1H3 |
Clave InChI |
UHWPRGDVMJCKCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CSC2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
